2-Aminocyclohexane-1,3-diol: A Versatile Aminocyclitol Scaffold for Medicinal Chemistry
2-Aminocyclohexane-1,3-diol: A Versatile Aminocyclitol Scaffold for Medicinal Chemistry
Topic: 2-Aminocyclohexane-1,3-diol chemical structure and properties Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
2-Aminocyclohexane-1,3-diol (CAS: 38332-12-6) is a fundamental aminocyclitol , a class of compounds structurally related to sugars but lacking an endocyclic oxygen. Often overshadowed by its more complex relatives like streptamine or deoxystreptamine (components of aminoglycoside antibiotics), this compact scaffold offers unique utility in medicinal chemistry. Its dense functionalization—three contiguous chiral centers on a lipophilic cyclohexane core—makes it an ideal "privileged structure" for fragment-based drug discovery (FBDD) and the synthesis of glycomimetics.
This guide analyzes the structural dynamics, validated synthesis protocols, and pharmacological potential of 2-aminocyclohexane-1,3-diol, providing researchers with the actionable intelligence needed to utilize this scaffold in RNA-targeting small molecules and glycosidase inhibitors.
Chemical Structure & Stereochemical Complexity
Core Architecture
The molecule consists of a cyclohexane ring substituted at the C1 and C3 positions with hydroxyl groups and at the C2 position with a primary amino group. This 1,2,3-substitution pattern creates a high density of hydrogen bond donors and acceptors within a small topological polar surface area (TPSA ~66 Ų), mimicking the face of a carbohydrate.
Stereoisomerism and Conformation
The biological activity of 2-aminocyclohexane-1,3-diol is dictated by its stereochemistry. With three chiral centers, multiple diastereomers exist. The two most relevant configurations for researchers are:
-
The all-cis Isomer (1,2,3-cis): In the lowest energy chair conformation, the C1 and C3 hydroxyls typically adopt equatorial positions to avoid 1,3-diaxial steric clash, forcing the C2-amine into an axial position (1e, 2a, 3e). This arrangement is stabilized by intramolecular hydrogen bonding between the amine and the flanking hydroxyls, creating a rigid "clamp-like" motif useful for binding phosphate backbones in RNA.
-
The trans Isomers: Variations where the amine is trans to one or both hydroxyls disrupt this H-bond network, altering solubility and binding affinity.
Figure 1: Conformational impact on bioactivity. The all-cis isomer's ability to form intramolecular hydrogen bonds pre-organizes it for specific receptor interactions.
Physicochemical Properties[1][2][3][4][5][6]
Understanding the physical baseline is crucial for assay development and formulation.
| Property | Value | Context |
| Molecular Weight | 131.17 g/mol | Fragment-like; ideal for FBDD. |
| Molecular Formula | C₆H₁₃NO₂ | |
| CAS Number | 38332-12-6 | Generic identifier.[1] |
| pKa (Amine) | ~9.5 - 10.0 | Basic; protonated at physiological pH (ammonium cation). |
| LogP | -1.1 (Predicted) | Highly hydrophilic; excellent aqueous solubility. |
| H-Bond Donors | 4 | 2 (-OH) + 2 (-NH₂). |
| H-Bond Acceptors | 3 | 2 (-OH) + 1 (-NH₂). |
| TPSA | 66.5 Ų | Good membrane permeability relative to size (Rule of 5 compliant). |
Synthesis: The Validated Nitroaldol Route
While modern chiral catalysis exists, the most robust and scalable method for generating the 2-aminocyclohexane-1,3-diol core remains the Henry Reaction (Nitroaldol) Cyclization followed by hydrogenation. This route, pioneered by Suami, Ogawa, and Lichtenthaler, is preferred for its use of inexpensive starting materials.
Mechanism and Flow
The synthesis begins with the double condensation of glutaraldehyde with nitromethane. The resulting nitro-diol is then reduced to the amine.
Figure 2: The classic synthetic pathway via nitroaldol condensation.
Detailed Experimental Protocol
Note: This protocol targets the cis-isomer enriched mixture.
Step 1: Cyclization to 2-Nitro-1,3-cyclohexanediol
-
Reagents: Combine glutaraldehyde (25% aq. solution, 1 eq) and nitromethane (1.1 eq) in methanol.
-
Catalyst: Add triethylamine (0.1 eq) dropwise at 0°C to minimize polymerization.
-
Reaction: Stir at ambient temperature for 12–24 hours. The solution will darken.
-
Workup: Neutralize with dilute HCl. Extract with ethyl acetate. The product, 2-nitro-1,3-cyclohexanediol, often crystallizes upon concentration or can be purified via silica gel chromatography (EtOAc/Hexane).[2]
-
Checkpoint: Verify structure via IR (NO₂ stretch at ~1550 cm⁻¹) and ¹H NMR.
-
Step 2: Hydrogenation to 2-Aminocyclohexane-1,3-diol
-
Setup: Dissolve the nitro-diol intermediate in methanol.
-
Catalyst: Add Raney Nickel (approx. 10% w/w) or Pd/C (5%). Caution: Raney Ni is pyrophoric.
-
Conditions: Hydrogenate under H₂ pressure (50 psi) in a Parr shaker for 6–12 hours.
-
Purification: Filter off the catalyst through Celite. Concentrate the filtrate. The amine often solidifies as a white powder.
-
Salt Formation: For long-term storage, convert to the hydrochloride salt by treating with HCl in dioxane.
Applications in Drug Development[8]
RNA-Targeting Small Molecules
The 1,3-diol-2-amine motif is structurally homologous to the 2-deoxystreptamine (2-DOS) ring found in aminoglycosides (e.g., Kanamycin, Neomycin).
-
Mechanism: The protonated amine (ammonium) interacts electrostatically with the negatively charged phosphate backbone of RNA.
-
Utility: Researchers use this scaffold to design simpler, less toxic RNA binders that avoid the nephrotoxicity associated with full-sized aminoglycosides.
Glycosidase Inhibition
Aminocyclitols mimic the transition state of sugar hydrolysis.
-
Mechanism: The protonated nitrogen mimics the oxocarbenium ion intermediate generated during glycosidic bond cleavage.
-
Application: 2-Aminocyclohexane-1,3-diol serves as a "warhead" fragment. By appending hydrophobic tails or specific sugar-like side chains to the hydroxyls, potency against specific glucosidases or mannosidases can be tuned.
Spatially Directed Combinatorial Libraries
Because the molecule has three distinct attachment points (two -OH, one -NH₂) with defined stereochemistry, it is an excellent scaffold for Diversity-Oriented Synthesis (DOS) .
-
Strategy: Orthogonal protection (e.g., N-Boc, O-TBS) allows sequential functionalization, projecting pharmacophores into specific vectors of 3D space to probe enzyme active sites.
References
-
Suami, T., & Ogawa, S. (1964). The Synthesis and Configurational Analysis of 2-Amino-1,3-cyclohexanediol. Bulletin of the Chemical Society of Japan, 37(2), 194-199. Link
-
Lichtenthaler, F. W. (1963). Nitromethane Condensation with Glutaraldehyde. Chemische Berichte, 96(3), 845-853. Link
-
PubChem. (n.d.).[3][4][5][1][6] Compound Summary for CID 319670: 2-Aminocyclohexane-1,3-diol. National Center for Biotechnology Information. Retrieved February 5, 2026. Link
-
Singh, G., & Aubé, J. (2016). Synthesis of cyclic 1,3-diols as scaffolds for spatially directed libraries. Organic & Biomolecular Chemistry, 14(24), 5639-5642. Link
Sources
- 1. 2-Aminocyclohexane-1,3-diol | C6H13NO2 | CID 319670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cis-1,3-Cyclohexanediol | 823-18-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. 2-Aminopentane-1,3-diol | C5H13NO2 | CID 19368217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1S,2R,3S)-3-Aminocyclohexane-1,2-diol | C6H13NO2 | CID 11083919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Aminocyclohexane-1,2-diol | C6H13NO2 | CID 355714 - PubChem [pubchem.ncbi.nlm.nih.gov]
